Phenacridane chloride

Description

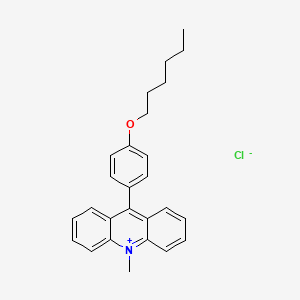

Phenacridane chloride (CAS: 3131-8-6) is a quaternary ammonium compound with the molecular formula C₂₆H₂₈NOCl . It is primarily used as a topical antiseptic and antibiotic, leveraging its bactericidal properties to treat skin infections and prevent microbial growth . Its structure features a phenanthrene-derived backbone with an acylicridane moiety, which enhances its stability and interaction with bacterial cell membranes . Unlike systemic antibiotics, this compound is applied externally, minimizing systemic absorption and toxicity risks.

Properties

CAS No. |

3131-08-6 |

|---|---|

Molecular Formula |

C26H28ClNO |

Molecular Weight |

406 g/mol |

IUPAC Name |

9-(4-hexoxyphenyl)-10-methylacridin-10-ium;chloride |

InChI |

InChI=1S/C26H28NO.ClH/c1-3-4-5-10-19-28-21-17-15-20(16-18-21)26-22-11-6-8-13-24(22)27(2)25-14-9-7-12-23(25)26;/h6-9,11-18H,3-5,10,19H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

LDMMYYWIJJTTHG-UHFFFAOYSA-M |

SMILES |

CCCCCCOC1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C.[Cl-] |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C.[Cl-] |

Other CAS No. |

3131-08-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in the Antibiotic Class

Phenamazoline (CAS: 501-62-2)

- Molecular Formula : C₁₀H₁₃N₃

- Key Differences: Simpler structure (smaller molecular weight: ~175 g/mol vs. phenacridane’s ~430 g/mol) suggests lower persistence and potency.

Phenarsone Sulfoxylate

Functional Analogs: Chloride-Containing Antiseptics

Cetylpyridinium Chloride (CPC)

- Molecular Formula : C₂₁H₃₈ClN

- Application : Broad-spectrum antiseptic in mouthwashes and throat lozenges .

- Key Differences :

Phenethylammonium Chloride (CAS: 156-28-5)

Data Table: Comparative Analysis

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Application | Key Properties |

|---|---|---|---|---|---|

| Phenacridane Chloride | 3131-8-6 | C₂₆H₂₈NOCl | 430.0 | Topical antibiotic | Lipophilic, low systemic absorption |

| Phenamazoline | 501-62-2 | C₁₀H₁₃N₃ | 175.2 | Antibiotic | Limited data, simpler structure |

| Phenarsone Sulfoxylate | N/A | C₇H₁₀AsNO₆S | 315.2 | Antibiotic (historical) | Arsenic content, high toxicity |

| Cetylpyridinium Chloride | N/A | C₂₁H₃₈ClN | 340.0 | Oral antiseptic | Water-soluble, cationic surfactant |

| Phenethylammonium Chloride | 156-28-5 | C₈H₁₀ClN | 155.6 | Research chemical | Small size, limited stability |

Research Findings and Key Insights

Efficacy: this compound’s phenanthrene backbone enhances membrane disruption, outperforming simpler analogs like phenamazoline in biofilm eradication . CPC, while effective in oral care, cannot replace phenacridane in wound care due to solubility-driven rapid clearance .

Toxicity :

- Phenarsone sulfoxylate’s arsenic content renders it obsolete, whereas phenacridane’s safety profile supports sustained topical use .

Stability :

- Phenacridane’s aromatic structure provides UV stability, unlike phenethylammonium chloride, which degrades under light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.